1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWIJOFANERPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves several steps, typically starting with the preparation of the fluoropyrimidine core. One common method involves the Baltz-Schiemann reaction, which is used to introduce the fluorine atom into the pyrimidine ring . The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile has several scientific research applications. It is a chemical compound with the molecular formula .
Scientific Research Applications
This compound is a versatile compound with applications spanning medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
- It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science
- The compound’s unique electronic properties make it useful in developing advanced materials, including organic semiconductors and polymers.
Biological Research
- It is employed in studying biological pathways and mechanisms, especially those involving fluorinated compounds.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
- Reduction: Reduction reactions can modify the functional groups on the piperidine ring.
- Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrimidine/Pyridine Core
Halogen Substitution: Fluorine vs. Bromine
- 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile
- The methoxy group on pyridine introduces additional hydrogen-bonding capacity but may alter pharmacokinetic profiles compared to carbonitrile .
Ring Size: Piperidine vs. Azetidine
- Molecular weight (271.25 g/mol) is lower, which may improve bioavailability but limit hydrophobic interactions .
Functional Group Modifications
Carbonitrile vs. Morpholine/Trifluoromethyl Groups
- 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile ()
- Compound 74 (1-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile, ) Key Features: The morpholine substituent improves aqueous solubility due to its polar oxygen atom.
Bioactivity and Solubility
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Fluorine vs. Bromine : Fluorine optimizes metabolic stability and target affinity, whereas bromine’s bulk may hinder binding in sterically sensitive targets .
- Ring Size : Piperidine’s flexibility is advantageous for accommodating diverse binding pockets, whereas azetidine’s rigidity may limit adaptability .
- Functional Groups : Carbonitrile’s electron-withdrawing nature enhances dipole interactions, while morpholine or oxopentyl groups improve solubility or permeability .
Biological Activity
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a carbonitrile group. This unique structure is believed to contribute to its biological properties by interacting with specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The fluorine atom in the pyrimidine ring enhances the compound's binding affinity to target proteins, potentially leading to inhibition of various enzymes involved in disease processes.
Antiviral Properties
Recent studies indicate that compounds with similar structures exhibit antiviral activities. For instance, piperidine derivatives have been shown to inhibit influenza virus replication after the virus enters host cells, suggesting that this compound may possess comparable antiviral effects .
Anticancer Activity
The compound's potential as an anticancer agent is supported by research on related pyrimidine derivatives. These compounds have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the disruption of critical signaling pathways that promote tumor growth .
Antimicrobial Effects
There is also evidence suggesting that this compound may exhibit antimicrobial properties. Studies on similar pyrimidine-based compounds have shown effectiveness against bacterial strains, indicating a potential for development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and pyrimidine rings can significantly affect the biological activity of the compound. For example, altering substituents on the pyrimidine ring has been correlated with changes in potency against specific targets, emphasizing the importance of structural optimization in drug design .
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased binding affinity |
| Substitution at position 4 of piperidine | Enhanced selectivity for target enzymes |
| Variation in fluorine position | Altered pharmacokinetic properties |
Case Study 1: Antiviral Activity
A study evaluating piperidine derivatives found that certain modifications led to significant antiviral activity against influenza virus strains, with some compounds achieving EC50 values as low as 13.9 μM . This suggests that this compound may similarly inhibit viral replication.
Case Study 2: Anticancer Potential
Research on pyrimidine derivatives indicated that compounds with structural similarities to this compound exhibited potent anticancer effects in vitro. For instance, one derivative demonstrated an IC50 value below 20 μM against various cancer cell lines, highlighting its potential for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodology :
- Start with fluoropyrimidine precursors (e.g., 5-fluoropyrimidin-2-amine) and couple with piperidine-4-carbonitrile via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Use phosphoryl chloride (POCl₃) for chlorination steps to activate intermediates, as demonstrated in pyridinecarbonitrile synthesis .
- Optimize reaction time and temperature (e.g., 40–100°C under inert atmosphere) to improve yield, and employ column chromatography or recrystallization for purification .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Use HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial assays for fluorinated heterocycles .
- Confirm structure via NMR (¹H, ¹³C, ¹⁹F) and HRMS , referencing data from analogous fluoropyrimidines (e.g., 4-fluoro-2,6-disubstituted pyrimidines) .
Q. What are the key stability considerations for storing this compound?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the nitrile group. Monitor degradation via periodic LC-MS analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
- Synthesize analogs with variations in the fluoropyrimidine ring (e.g., substituents at C4/C6) and piperidine linker (e.g., methyl or acetyl groups). Test in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features with activity .
- Use molecular docking to predict binding interactions with target proteins, validated by X-ray crystallography if feasible .
Q. What in vivo models are suitable for evaluating the pharmacokinetics (PK) and toxicity of this compound?
- Methodology :
- Conduct ADME studies in rodent models: Administer via oral/intravenous routes, measure plasma half-life, and assess metabolite profiles using LC-MS/MS. Monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .
Q. How can analytical methods be developed to resolve co-eluting impurities in this compound?
- Methodology :
- Optimize HPLC gradients using C18 columns and mobile phases with trifluoroacetic acid (TFA) to enhance peak separation. Validate method robustness via spike-recovery experiments with synthetic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
